![molecular formula C15H11F3N4O5S B609429 Navocaftor CAS No. 2159103-66-7](/img/structure/B609429.png)
Navocaftor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Navocaftor, also known as GLPG 3067 or ABBV-3067, is a protein modulator for the cystic fibrosis transmembrane regulator (CFTR) . It is used for research purposes and is not sold to patients .
Molecular Structure Analysis
Navocaftor has a molecular formula of C15H11F3N4O5S and a molecular weight of 416.33 . The exact mass is 416.04 . The chemical structure can be represented by the SMILES string: OCC1=NN=C(C2=NC=C(S(=O)(C3=CC=C(OC(F)(F)F)C=C3)=O)C=C2N)O1 .Physical And Chemical Properties Analysis
Navocaftor is a solid substance with a light yellow to yellow appearance . It is insoluble or slightly soluble in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months and -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Drug and Gene Delivery to the Eye : Research on drug and gene delivery to the posterior segment of the eye has been explored, discussing strategies for bypassing ocular barriers using novel materials and nanoparticulate delivery systems (Rowe-Rendleman et al., 2014). This could be relevant to Navocaftor if it were to be used in ophthalmic applications.
Tezacaftor/Ivacaftor in Cystic Fibrosis : A study on the combination of tezacaftor and ivacaftor in cystic fibrosis patients reveals the efficacy of these drugs in improving CFTR function. This might be analogous to how Navocaftor functions in certain diseases (Donaldson et al., 2018).
CFTR Modulator Therapy Impact : Research on the broad impacts of starting elexacaftor/tezacaftor/ivacaftor in the US population with cystic fibrosis discusses important health outcomes and clinical care priorities (Nichols et al., 2021). Similar impacts might be expected from Navocaftor in similar contexts.
Long-term Efficacy of CFTR Modulators : A study on the long-term safety and efficacy of tezacaftor-ivacaftor in cystic fibrosis patients provides insights into the prolonged benefits of CFTR modulators, which could be relevant for Navocaftor (Flume et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Navocaftor is currently being studied for its safety and effectiveness in combination with other CFTR modulators like Galicaftor and ABBV-576 for the treatment of cystic fibrosis . These studies aim to assess the pharmacokinetics of the combination therapy and its potential for CYP3A induction in healthy volunteers .
Eigenschaften
IUPAC Name |
[5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridin-2-yl]-1,3,4-oxadiazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O5S/c16-15(17,18)27-8-1-3-9(4-2-8)28(24,25)10-5-11(19)13(20-6-10)14-22-21-12(7-23)26-14/h1-6,23H,7,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXOLLSAICIZNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC(=C(N=C2)C3=NN=C(O3)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Navocaftor | |
CAS RN |
2159103-66-7 |
Source
|
Record name | Navocaftor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2159103667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAVOCAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F2XU189O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.